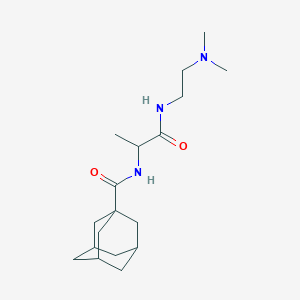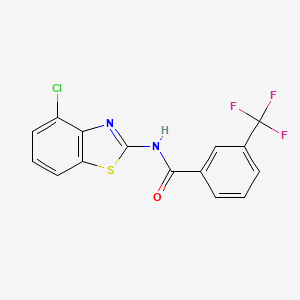
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as BTB-1, is a chemical compound that has been studied extensively in the field of scientific research. It is a member of the benzothiazole family of compounds, which have been shown to have a variety of biological activities. BTB-1 has been found to have potential as a therapeutic agent for a number of different diseases and conditions, and its mechanism of action has been the subject of much research.
作用機序
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as the expression of certain genes. It has also been found to have anti-inflammatory and anti-tumor effects. In addition, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of certain enzymes and signaling pathways in disease. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which may limit its availability for research purposes.
将来の方向性
There are a number of future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and other diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action, which is not fully understood. Future research may focus on identifying the specific enzymes and pathways that are targeted by this compound. Finally, there is a need for further studies on the synthesis of this compound, with the goal of developing more efficient and cost-effective methods for producing the compound.
合成法
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex process that involves several steps. The starting materials are 4-chloro-2-aminobenzenethiol and 3-trifluoromethylbenzoyl chloride. These are reacted together in the presence of a base to form the intermediate 4-chloro-2-(3-trifluoromethylbenzoyl)aminobenzenethiol. This intermediate is then reacted with 2-bromoacetophenone in the presence of a copper catalyst to form the final product, this compound.
科学的研究の応用
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has been the subject of much scientific research, with a focus on its potential as a therapeutic agent. It has been found to have activity against a number of different diseases and conditions, including cancer, Alzheimer's disease, and inflammation. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYCKQPBHAVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2782100.png)
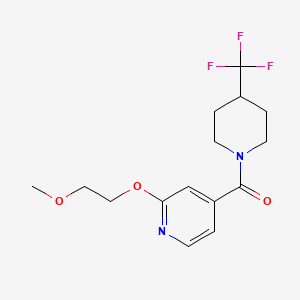
![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)
![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)

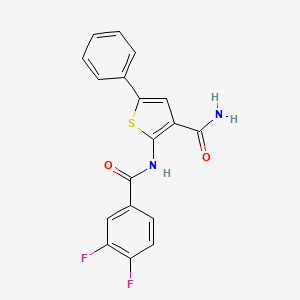
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
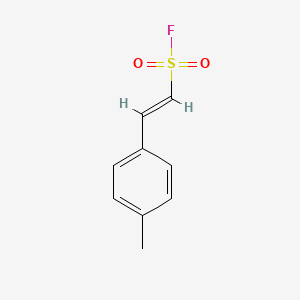
![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)
![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)
